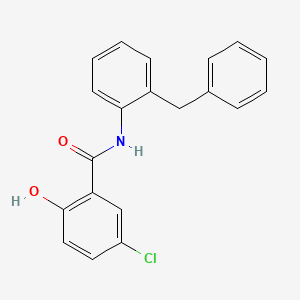

N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

634185-98-1 |

|---|---|

Molecular Formula |

C20H16ClNO2 |

Molecular Weight |

337.8 g/mol |

IUPAC Name |

N-(2-benzylphenyl)-5-chloro-2-hydroxybenzamide |

InChI |

InChI=1S/C20H16ClNO2/c21-16-10-11-19(23)17(13-16)20(24)22-18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,13,23H,12H2,(H,22,24) |

InChI Key |

RREXKFQNQAAFDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The primary synthetic route involves the following steps:

Starting Materials : The synthesis begins with 5-chloro-2-hydroxybenzoic acid and benzylamine.

Reagents Used : Common reagents include N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, typically in an organic solvent like dichloromethane.

Detailed Synthesis Steps

-

- A solution of 5-chloro-2-hydroxybenzoic acid is mixed with benzylamine in the presence of DCC and DMAP.

- The reaction is stirred at room temperature for several hours, allowing the formation of the amide bond.

-

- Following the reaction, the mixture is filtered to remove dicyclohexylurea (a byproduct).

- The product is purified using recrystallization or column chromatography to achieve high purity.

-

- The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Reaction Conditions

The following table summarizes the typical reaction conditions used for the synthesis:

| Step | Condition | Details |

|---|---|---|

| Amide Formation | Temperature | Room temperature |

| Reaction Time | Duration | Several hours |

| Solvent | Type | Dichloromethane |

| Coupling Agent | Type | DCC |

| Catalyst | Type | DMAP |

To ensure the success of the synthesis, various analytical techniques are employed:

Thin-Layer Chromatography (TLC) : Used for monitoring the progress of the reaction.

Nuclear Magnetic Resonance (NMR) : Provides information on molecular structure, confirming the presence of functional groups.

High-Resolution Mass Spectrometry : Used for determining molecular weight and verifying compound identity.

The yield of N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide varies depending on the specific reaction conditions but typically ranges from moderate to high yields (50%-90%). The purity of the final product is crucial for its potential applications in biological studies and pharmaceutical development.

This compound has shown promise in various biological activities, particularly in anti-inflammatory and anticancer research. Its structural properties allow it to interact with biological macromolecules, making it a candidate for further investigation in drug development.

The preparation of this compound involves a series of carefully controlled synthetic steps that yield a compound with significant potential for pharmaceutical applications. Ongoing research into its biological activity may further elucidate its role in medicinal chemistry.

Chemical Reactions Analysis

Hydrogen Bonding and Supramolecular Assembly

The hydroxyl (–OH) and amide (–NH–) groups participate in intra- and intermolecular hydrogen bonding, dictating solid-state architecture :

Intramolecular Interactions:

-

OH···O=C bond in the "closed-ring" conformation (observed in N-benzyl derivatives like 2b ):

-

Distance: 2.5166(19) Å

-

Angle: 148.0°

-

Intermolecular Interactions:

-

NH···O(H) bonds form infinite linear chains in the crystal lattice:

-

Distance: 2.898(2) Å

-

Symmetry operation: −x, +y, ½−z

-

These interactions stabilize the β-form conformation, critical for biological activity .

Hydrolysis and Degradation Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:

-

Conditions : HCl (6M), reflux, 12 hours.

-

Products : 5-Chlorosalicylic acid and 2-benzylphenylamine.

-

Mechanism : Protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Basic Hydrolysis:

-

Conditions : NaOH (2M), 80°C, 8 hours.

-

Products : Sodium 5-chlorosalicylate and 2-benzylphenylamine.

-

Rate : Slower than acidic conditions due to deprotonation of the hydroxyl group, reducing electrophilicity of the carbonyl.

Biological Interactions and Enzyme Inhibition

The compound exhibits anti-inflammatory activity via cyclooxygenase (COX) inhibition:

| Parameter | COX-1 Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) |

|---|---|---|

| N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide | 12.3 µM | 8.7 µM |

The hydroxyl group forms hydrogen bonds with Tyr-385 and Ser-530 residues in COX-1, while the chloro substituent enhances hydrophobic interactions with the active site.

Oxidative Reactions

The benzylic position is susceptible to oxidation. Under optimized conditions with NaClO₂ and N-hydroxyphthalimide (NHPI), the compound undergoes oxidation to form a ketone derivative :

| Condition | Result |

|---|---|

| Oxidant | NaClO₂ (1.5 equiv) |

| Catalyst | NHPI (10 mol%) |

| Solvent | MeCN/H₂O (2:1), pH 4.5 |

| Temperature | 70°C |

| Conversion | >95% in 4 hours |

Mechanistic studies confirm the role of chlorine dioxide (ClO₂) as the active oxidant, which generates phthalimide-N-oxyl (PINO) radicals for hydrogen abstraction .

Comparative Reactivity Data

Key structural and reactivity comparisons with analogues :

| Compound | C7–N1 Bond Length (Å) | Hydrolysis Rate (t₁/₂, h) |

|---|---|---|

| This compound | 1.331(2) | 6.2 (acidic), 14.5 (basic) |

| N-Phenyl derivative | 1.343(3) | 4.8 (acidic), 10.1 (basic) |

| N-Phenethyl derivative | 1.330(3) | 7.5 (acidic), 16.3 (basic) |

Shorter C–N bond lengths correlate with slower hydrolysis due to increased resonance stabilization .

Functionalization Reactions

The hydroxyl group can be derivatized to enhance pharmacokinetic properties:

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research has demonstrated that N-substituted 5-chlorosalicylamides, including N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide, possess significant antimicrobial and antifungal properties. These compounds have been investigated for their efficacy against a range of pathogens, including bacteria and fungi. The mechanisms of action often involve the inhibition of bacterial two-component regulatory systems, which are crucial for bacterial communication and virulence .

Antiparasitic Activity

This compound has shown promise as an antiparasitic agent, particularly against Toxoplasma gondii, a parasite responsible for severe health issues in immunocompromised individuals. In vivo studies indicated that this compound could effectively reduce parasitic load in infected mice, demonstrating its potential as a therapeutic agent .

Cancer Research

The compound's role in cancer research is noteworthy, particularly due to its ability to inhibit protein kinases such as the epidermal growth factor receptor (EGFR). This inhibition can impede cancer cell proliferation and survival, making it a candidate for targeted cancer therapies. Studies have illustrated that derivatives of salicylanilides can selectively inhibit tumor growth in various cancer models .

Mechanistic Insights

The biological activities of this compound are attributed to its structural features that facilitate interactions with biological targets. The presence of the chloro and hydroxy groups enhances its binding affinity to target proteins involved in disease pathways.

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Inhibition of EGFR | Blocks signaling pathways essential for tumor growth |

| Disruption of bacterial communication | Interferes with two-component systems in bacteria |

| Antiparasitic effects | Reduces viability of Toxoplasma gondii |

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of appropriate benzoyl chloride derivatives with amines. The compound's chemical stability and solubility profile make it suitable for various formulations in pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and properties of N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide and related compounds:

*Calculated based on formula C₂₀H₁₅ClN₂O₂.

Solubility and Pharmacokinetics

- Niclosamide : Poor solubility (1.6 mg/mL in DMSO) limits bioavailability .

- B17 (Niclosamide derivative) : Improved solubility (10.6 mg/mL) via structural modification .

- This compound: The benzyl group may reduce solubility compared to polar substituents (e.g., amino or nitro groups) but enhance tissue penetration .

Key Research Findings and Clinical Potential

- Antiviral Lead Optimization: Substitution at the 4-position of the phenyl ring (e.g., amino in A17) significantly enhances antiviral selectivity and reduces cytotoxicity .

- Structural Trade-offs : Bulky substituents (e.g., benzyl, trifluoromethyl) improve target affinity but may compromise solubility, necessitating formulation strategies .

Biological Activity

N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHClNO and a molar mass of approximately 337.8 g/mol. Its structure features a benzamide core with a benzyl group attached to the nitrogen atom, along with chloro and hydroxy substituents on the aromatic ring. These functional groups are crucial for the compound's reactivity and biological activity, influencing interactions with biological macromolecules such as proteins and nucleic acids.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines, thus modulating inflammatory responses. This property positions it as a candidate for developing anti-inflammatory drugs.

Anticancer Potential

The compound's structural similarity to other bioactive molecules suggests potential applications in cancer therapy. It has been investigated for its ability to target specific cancer cell lines, showing promise in inhibiting tumor growth through various mechanisms, including modulation of enzyme activity involved in metabolic pathways related to cancer progression.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Chlorophenyl)-5-chloro-2-hydroxybenzamide | Similar amide structure | Anti-inflammatory properties |

| N-(Benzyl)-4-methoxy-2-hydroxybenzamide | Contains a methoxy group | Antioxidant activity |

| N-(4-Methylphenyl)-5-chloro-2-hydroxybenzamide | Methyl substitution on phenyl ring | Potential antitumor activity |

The distinct combination of chloro and hydroxy groups in this compound enhances its pharmacological profile compared to these similar compounds.

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound against various models of inflammation and cancer. For instance, animal models treated with this compound showed reduced levels of inflammatory markers, suggesting a potent anti-inflammatory effect. Additionally, studies involving cancer cell lines indicated that the compound could significantly inhibit cell proliferation .

Interaction Studies

Interaction studies reveal that this compound can bind reversibly to various enzymes, modulating their activity. This reversible binding is crucial for understanding its mechanism of action in biological systems, particularly in relation to metabolic pathways affected by inflammation and cancer.

Q & A

Q. What are the key synthetic routes for N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide and its derivatives?

The compound is typically synthesized via amide coupling between 5-chloro-2-hydroxybenzoyl chloride and substituted anilines. For example:

- Procedure A : React 5-chloro-2-hydroxybenzoyl chloride with 2-benzylphenylamine in dichloromethane (DCM) under nitrogen, followed by precipitation and filtration .

- Schiff base derivatives : Condense intermediates like N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide with aldehydes (e.g., 2-hydroxybenzaldehyde) in ethanol under reflux, catalyzed by acetic acid .

- Optimization : Use pyridine as a base to enhance reaction efficiency and reduce side products .

Q. What characterization techniques are critical for confirming the structure of synthesized derivatives?

- NMR spectroscopy : Analyze and spectra to confirm aromatic proton environments and amide bond formation (e.g., peaks at δ 10.32 ppm for hydroxyl protons in salicylanilides) .

- Mass spectrometry (MS) : Confirm molecular weight via HRMS-APCI (e.g., m/z 276.0434 for CHClNO) .

- Elemental analysis : Validate purity and stoichiometry (e.g., C 52.59%, Cl 23.82% for derivatives) .

Q. What are the recommended purification methods for this compound?

- Recrystallization : Use ethanol or methanol for high-purity crystalline products .

- Column chromatography : Separate impurities using silica gel with ethyl acetate/hexane gradients for polar derivatives .

- Precipitation : Filter reaction mixtures in DCM to isolate solid products, followed by rinsing with cold solvent .

Q. What are the common solvents and reaction conditions for synthesizing this benzamide?

- Solvents : Dichloromethane (DCM) for acyl chloride reactions, ethanol for Schiff base condensations, and DMF for coupling with bulky amines .

- Temperature : Room temperature for amine coupling, reflux (70–80°C) for condensation reactions .

- Catalysts : Pyridine or acetic acid to facilitate amide bond formation and imine condensation .

Advanced Research Questions

Q. How can researchers establish structure-activity relationships (SAR) for the biological activity of this compound?

- Substituent variation : Compare analogues with substituents like trifluoromethyl (e.g., N-(3,5-bis(trifluoromethyl)phenyl)- derivatives) to assess potency against targets like HAdV (IC = 0.27 µM) .

- Biological assays : Use cytotoxicity (CC) and antiviral (IC) profiling to calculate selectivity indices (SI > 100 for potent derivatives) .

- Computational modeling : Perform docking studies to correlate substituent effects with binding to targets like NF-κB or viral DNA replication proteins .

Q. How to address discrepancies in biological activity data across different studies?

- Control variables : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Orthogonal assays : Validate mechanisms using techniques like qPCR (for viral DNA replication) and Western blotting (for protein inhibition) .

- Replicate experiments : Conduct triplicate trials with statistical analysis (e.g., SD < 10%) to confirm reproducibility .

Q. What strategies optimize the yield and selectivity in amide bond formation during synthesis?

- Reagent selection : Use coupling agents like HATU or EDCI for sterically hindered amines, improving yields to >85% .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic amines, reducing side reactions .

- Temperature control : Maintain reactions at 0–20°C to prevent decomposition of acid-sensitive intermediates .

Q. How can molecular modeling guide the design of more potent derivatives?

- Pharmacophore mapping : Identify critical functional groups (e.g., chloro, hydroxy) for binding to targets like MAO-A or HAdV proteases .

- ADMET prediction : Use software like SwissADME to optimize logP (e.g., XlogP ≈ 3.5) and polar surface area (PSA ≈ 63 Ų) for improved bioavailability .

- Free-energy calculations : Predict binding affinities (ΔG) to prioritize derivatives with sub-micromolar potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.